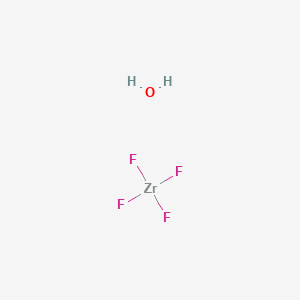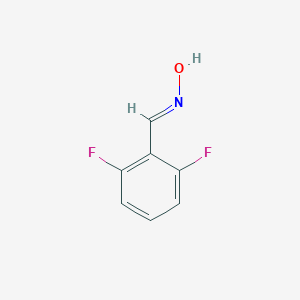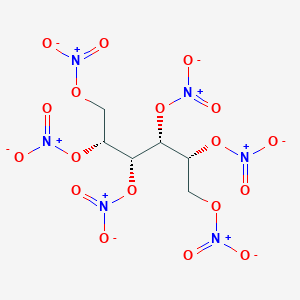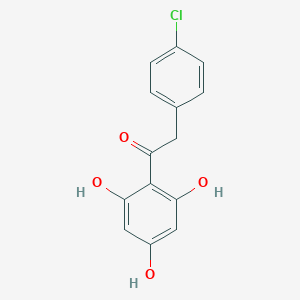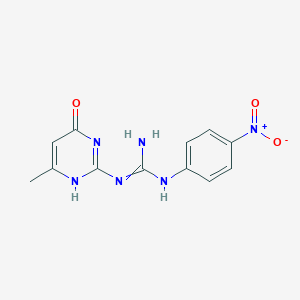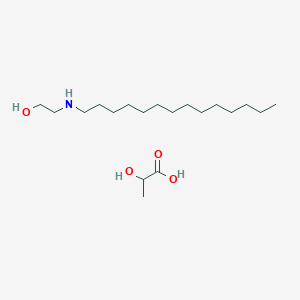
Myralact
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Myralact is a chemical compound that has been gaining attention in the scientific community due to its potential use in various research applications. It is a lactone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of Myralact is still being studied, but it has been shown to act as a potent inhibitor of various enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antibacterial and antifungal properties.
Efectos Bioquímicos Y Fisiológicos
Myralact has been shown to have various biochemical and physiological effects, including the ability to inhibit acetylcholinesterase and butyrylcholinesterase, which are enzymes involved in the breakdown of acetylcholine in the brain. This inhibition can lead to increased levels of acetylcholine, which can improve cognitive function. Myralact has also been shown to have antibacterial and antifungal properties, which make it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Myralact in lab experiments is its ability to inhibit enzymes involved in the breakdown of acetylcholine, which can improve cognitive function. Additionally, its antibacterial and antifungal properties make it a potential candidate for the development of new antibiotics. However, one of the limitations of using Myralact in lab experiments is its potential toxicity, which can lead to adverse effects in living organisms.
Direcciones Futuras
There are several future directions for research on Myralact, including the study of its mechanism of action, the development of new synthetic methods for its production, and the exploration of its potential therapeutic applications. Additionally, the study of its toxicity and potential adverse effects will be important for the development of safe and effective pharmaceuticals.
Conclusion:
Myralact is a lactone derivative that has been synthesized using various methods and has been shown to have potential applications in scientific research. Its ability to inhibit enzymes involved in the breakdown of acetylcholine and its antibacterial and antifungal properties make it a promising candidate for the development of new pharmaceuticals. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Métodos De Síntesis
Myralact can be synthesized using various methods, including the reaction of γ-butyrolactone with dimethyl sulfate and sodium hydride, or the reaction of 3-hydroxybutyric acid with oxalyl chloride and dimethylformamide. These methods result in the formation of Myralact, which can be purified using column chromatography or recrystallization.
Aplicaciones Científicas De Investigación
Myralact has been used in various scientific research applications, including as a precursor for the synthesis of other lactone derivatives, as a starting material for the synthesis of natural products, and as a reagent for the synthesis of pharmaceuticals. It has also been used in the study of enzyme-catalyzed reactions and as a model compound for the study of lactone ring-opening reactions.
Propiedades
Número CAS |
15518-87-3 |
|---|---|
Nombre del producto |
Myralact |
Fórmula molecular |
C19H41NO4 |
Peso molecular |
347.5 g/mol |
Nombre IUPAC |
2-hydroxypropanoic acid;2-(tetradecylamino)ethanol |
InChI |
InChI=1S/C16H35NO.C3H6O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-15-16-18;1-2(4)3(5)6/h17-18H,2-16H2,1H3;2,4H,1H3,(H,5,6) |
Clave InChI |
HLFJBIVEMZFFOG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNCCO.CC(C(=O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCNCCO.CC(C(=O)O)O |
Otros números CAS |
15518-87-3 |
Sinónimos |
myralact |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



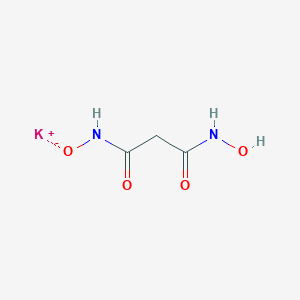
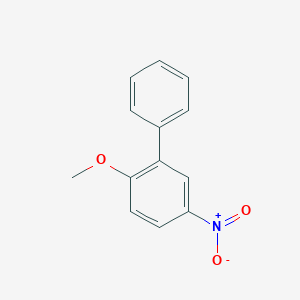
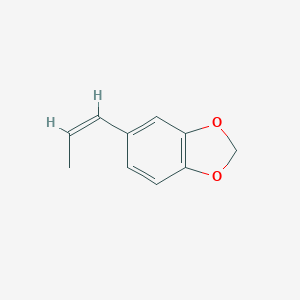
![Mercury, (acetato-kappaO)[4-[[4-(dimethylamino)phenyl]azo]phenyl]-](/img/structure/B96479.png)
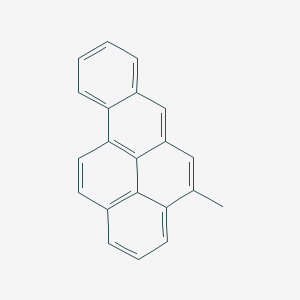
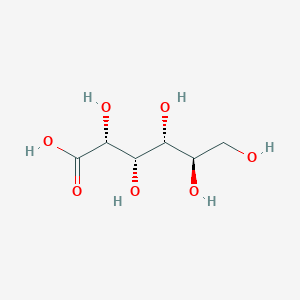
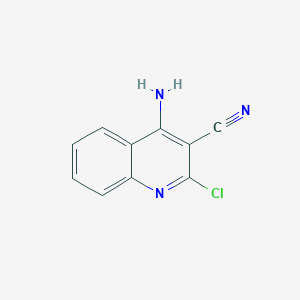
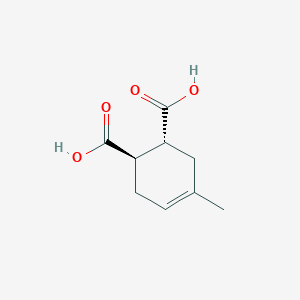
![2-[(2-Bromobenzoyl)amino]benzoic acid](/img/structure/B96489.png)
